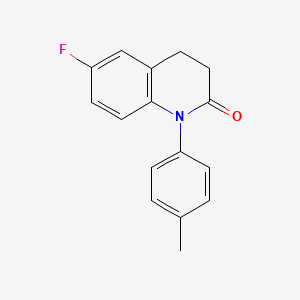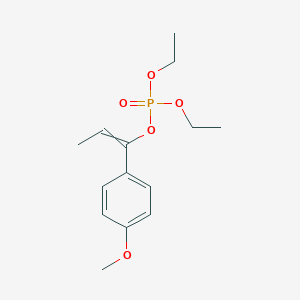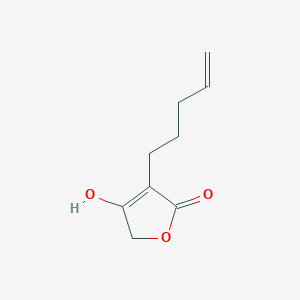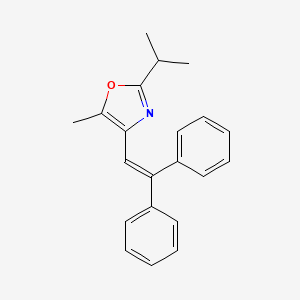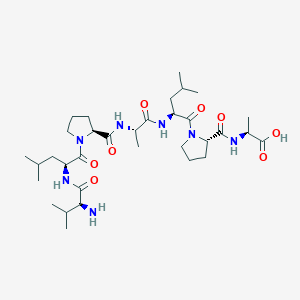
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- is a complex oligopeptide composed of multiple amino acids. This compound is of significant interest due to its unique sequence and potential applications in various scientific fields. The sequence of amino acids in this compound includes alanine, valine, leucine, and proline, which are known for their roles in protein structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-alanine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-valine, is activated and coupled to the deprotected amino group of the previous amino acid.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (L-leucine, L-proline, L-alanine, L-leucine, L-proline).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize liquid-phase peptide synthesis (LPPS) for certain steps to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of amino acids like proline and leucine, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, although this specific peptide does not contain cysteine residues.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Hydroxylated amino acid derivatives.
Reduction: Reduced forms of any oxidized residues.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and structural biology studies.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure allow it to bind to these targets, modulating their activity. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in dietary supplementation and cell culture.
L-Alanyl-L-tyrosine: Another dipeptide with applications in biochemistry and medicine.
Uniqueness
L-Alanine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Unlike simpler dipeptides, this oligopeptide can form more complex secondary and tertiary structures, making it valuable for studying protein folding and interactions.
Propriétés
Numéro CAS |
503844-18-6 |
|---|---|
Formule moléculaire |
C33H57N7O8 |
Poids moléculaire |
679.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C33H57N7O8/c1-17(2)15-22(31(45)40-14-10-12-25(40)29(43)36-21(8)33(47)48)37-27(41)20(7)35-28(42)24-11-9-13-39(24)32(46)23(16-18(3)4)38-30(44)26(34)19(5)6/h17-26H,9-16,34H2,1-8H3,(H,35,42)(H,36,43)(H,37,41)(H,38,44)(H,47,48)/t20-,21-,22-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
MYJQSCPFUXABHG-OLDNPOFQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


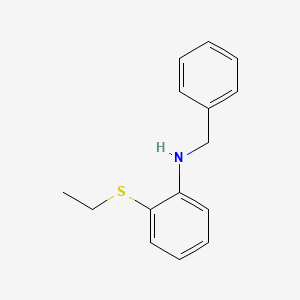
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
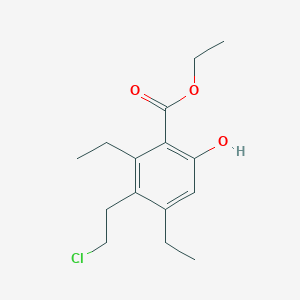
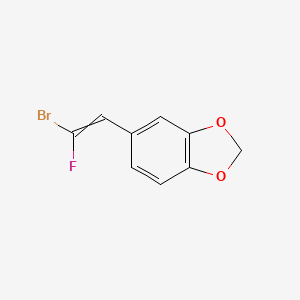
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
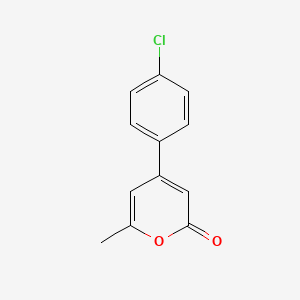
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
